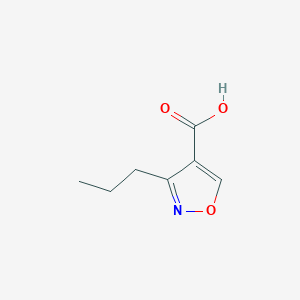
3-Propylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
The synthesis of 3-Propylisoxazole-4-carboxylic acid can be achieved through several routes. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide, forming the isoxazole ring. This reaction typically employs copper (I) or ruthenium (II) as catalysts . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine . Industrial production methods often focus on optimizing these reactions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
3-Propylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties.
Applications De Recherche Scientifique
3-Propylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Propylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-Propylisoxazole-4-carboxylic acid can be compared with other isoxazole derivatives, such as:
3,5-Dimethylisoxazole: Known for its use in pharmaceuticals as an anti-inflammatory agent.
4-Methylisoxazole-3-carboxylic acid: Studied for its potential anticancer properties.
Isoxazole-5-carboxylic acid: Used in the synthesis of various bioactive compounds.
What sets this compound apart is its unique substitution pattern, which can lead to different chemical reactivity and biological activity compared to other isoxazole derivatives.
Propriétés
Numéro CAS |
877760-11-7 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-11-8-6/h4H,2-3H2,1H3,(H,9,10) |
Clé InChI |
AJCDULWYVUGNPW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)

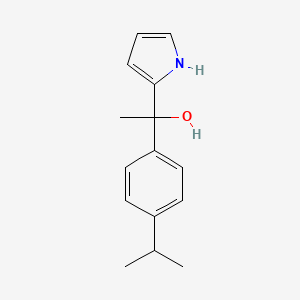

![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
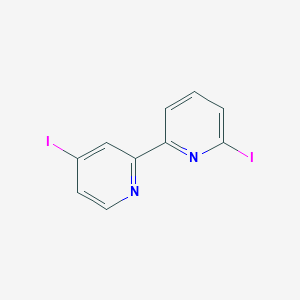
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
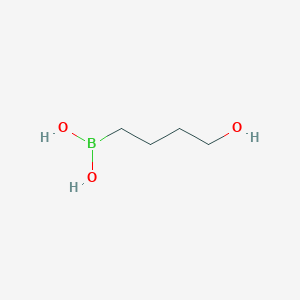
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
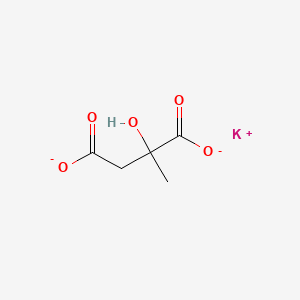


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
